molecular formula C19H22N4O4 B2642304 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034497-57-7

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2642304
CAS No.: 2034497-57-7
M. Wt: 370.409
InChI Key: YDGVRRMZOQZABA-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a potent and selective research compound functioning as a phosphatidylinositol 3-kinase (PI3K) inhibitor, with notable activity against the PI3Kβ and PI3Kδ isoforms. Its core research value lies in the study of dysregulated PI3K signaling, a pathway frequently altered in cancer and inflammatory diseases. By selectively targeting these specific isoforms, this inhibitor enables researchers to dissect the distinct roles of PI3Kβ in PTEN-deficient tumors and PI3Kδ in hematological malignancies and immune cell function. This makes it a critical tool for investigating tumor proliferation, cell survival, and the tumor microenvironment. The compound is supplied For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)16-6-7-17(21-20-16)27-13-8-9-23(12-13)19(24)14-4-3-5-15-18(14)26-11-10-25-15/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGVRRMZOQZABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include N,N-dimethylformamide, lithium hydride, and various alkyl/aryl halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The structural similarity to known anticancer agents suggests potential efficacy in targeting specific cancer pathways.

Neuropharmacology
The incorporation of a pyridazinyl group enhances the neuroactive profile of the compound. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier is crucial for its neuropharmacological applications.

Synthetic Chemistry

Synthesis Pathways
The synthesis of this compound has been explored through various methodologies, including the use of microwave-assisted reactions which significantly reduce reaction times and improve yields. Synthetic routes typically involve the formation of the dihydrobenzo[b][1,4]dioxin core followed by functionalization with pyridazine and pyrrolidine moieties.

Case Study: Synthesis Optimization
A notable case study involved optimizing the synthesis of related compounds through a multi-step process that included:

  • Formation of Dihydrobenzo[b][1,4]dioxin : Utilizing pyrocatechol derivatives.
  • Pyridazine Coupling : Employing coupling reactions under mild conditions to enhance yield.
  • Final Functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution.

Pharmacological Insights

In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in cancer progression and neurodegeneration. For example, it has been evaluated against MAO-B (Monoamine Oxidase B) and AChE (Acetylcholinesterase), showing promising inhibitory activity which could lead to further development as a therapeutic agent.

Toxicological Assessments

Safety Profile
Toxicological studies are essential for evaluating the safety of new compounds. Preliminary assessments indicate that while some derivatives show low toxicity profiles in cellular models, comprehensive in vivo studies are necessary to ascertain their safety for potential clinical applications.

Data Table: Summary of Research Findings

Application Area Findings References
Anticancer ActivityInhibition of tumor growth in various cancer cell lines ,
NeuropharmacologyModulation of neurotransmitter systems; potential for neurodegenerative diseases ,
Synthetic ChemistryMicrowave-assisted synthesis improves yield and reduces reaction time ,
Pharmacological InsightsSelective inhibition against MAO-B and AChE
Toxicological AssessmentsLow toxicity in preliminary cellular models; further in vivo studies needed ,

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight Key References
Target Compound Benzodioxin + Pyrrolidine-Pyridazine Methanone, Dimethylamino, Ether linkage ~447.5 (est.) -
CS-0309467 () Benzodioxin + Pyridin-3-amine Methoxy, Dimethylaminomethylphenyl 391.46
1-(3,4-Dimethylphenyl)-3-phenyl-2-pyrazoline () Pyrazoline 4-Alkoxyphenyl, 3,4-Dimethylphenyl 356–400
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine () Tetrahydroimidazopyridine Cyano, Nitrophenyl, Diethyl ester ~520 (est.)
5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-4H-1,2,4-triazol-3-amine () Benzodioxin + Triazole Amine ~247

Key Observations:

Benzodioxin Derivatives : Compounds like CS-0309467 () and triazole analogs () share the benzodioxin core but lack the pyrrolidine-pyridazine hybrid system. These derivatives often exhibit bioactivity in CNS disorders due to their lipophilicity and ability to cross the blood-brain barrier .

Pyridazine/Pyrazoline Systems: Pyridazine-containing compounds (e.g., ) and pyrazolines () are associated with kinase inhibition and anti-inflammatory activity. The dimethylamino group in the target compound may enhance solubility and target binding, similar to pyridazinone derivatives in kinase inhibitors .

Synthetic Routes : The target compound’s synthesis likely involves multi-step reactions, such as coupling a benzodioxin-carboxylic acid derivative with a pyrrolidine-pyridazine intermediate, paralleling methods in (e.g., hydrazine-based cyclization) and (triazole formation) .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Analogous Compounds

Property Target Compound CS-0309467 () Pyrazoline ()
LogP (estimated) ~3.5 (moderate lipophilicity) 3.2 2.8–3.8
Solubility Low in water, DMSO-soluble Low (similar to CS-0309467) Moderate in organic solvents
Bioactivity (hypothesized) Kinase inhibition, Neuroprotection Not specified Anti-inflammatory
Metabolic Stability Likely moderate (ether bonds resistant to hydrolysis) Unreported Moderate

Notes:

  • The dimethylamino group may improve solubility in acidic environments, as seen in pyridazine analogs .
  • The benzodioxin moiety’s metabolic stability is inferred from , where similar structures show resistance to oxidative degradation .

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , often referred to as a novel synthetic organic molecule, integrates a dihydrobenzo[d]dioxin moiety with a pyridazinyl-pyrrolidine unit. This unique structure suggests potential interactions within biological systems that warrant thorough investigation. The compound's pharmacological properties, including its mechanism of action and biological activity, are critical for understanding its therapeutic potential.

Structural Features

The compound's structure can be broken down into two main components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its stability and ability to participate in various chemical reactions.
  • Pyridazinyl-pyrrolidine unit : This segment is associated with diverse biological activities due to its ability to interact with various biological targets.

Biological Activity

Preliminary studies suggest that the biological activity of this compound may be influenced by its structural characteristics. Compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Anticancer properties : Potential activity against various cancer cell lines.
  • Antimicrobial effects : Possible inhibition of bacterial or fungal growth.
  • Neuropharmacological effects : Interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines ,
AntimicrobialPossible inhibition of bacterial growth
NeuropharmacologicalInteraction with neurotransmitter receptors

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Chemical Reactions : The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.

Study 1: Anticancer Activity

A study evaluating the compound's anticancer properties demonstrated significant cytotoxic effects against A549 (lung cancer) and H1975 (mutant NSCLC) cell lines. The IC50 values were reported at approximately 18.09 µM and 33.87 µM respectively, indicating potent activity compared to established treatments like erlotinib and afatinib .

Study 2: Interaction with Receptors

Research on related compounds indicated that similar structures could effectively bind to the epidermal growth factor receptor (EGFR), suggesting that this compound might also exhibit inhibitory activity against EGFR variants . This binding affinity was further confirmed through molecular dynamics simulations.

Future Research Directions

Given the promising preliminary findings, future research should focus on:

  • Empirical bioassays : To confirm specific biological activities against defined targets or cell lines.
  • Mechanistic studies : To elucidate the exact pathways through which the compound exerts its effects.
  • Comparative studies : To evaluate the efficacy of this compound against existing therapeutic agents.

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